molecular formula C10H13BrMgO2 B14895003 (5-Methoxy-2-n-propyloxyphenyl)magnesium bromide

(5-Methoxy-2-n-propyloxyphenyl)magnesium bromide

Cat. No.: B14895003
M. Wt: 269.42 g/mol
InChI Key: HXRYUPNINXVJHP-UHFFFAOYSA-M
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Description

(5-methoxy-2-n-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by the presence of a methoxy group and a n-propyloxy group attached to a phenyl ring, which is bonded to a magnesium bromide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-2-n-propyloxyphenyl)magnesium bromide typically involves the reaction of 5-methoxy-2-n-propyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from reacting with the Grignard reagent. The reaction conditions include:

    Temperature: Typically maintained at room temperature or slightly elevated.

    Solvent: Anhydrous THF is used as the solvent to stabilize the Grignard reagent.

    Catalyst: No catalyst is required for this reaction.

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems to maintain an anhydrous environment.

    Continuous stirring: To ensure uniform reaction conditions.

    Temperature control: To manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-2-n-propyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Participates in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, and esters are common reactants.

    Solvents: Anhydrous THF or diethyl ether.

    Temperature: Reactions are typically carried out at low to moderate temperatures to control the reaction rate.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

(5-methoxy-2-n-propyloxyphenyl)magnesium bromide is used in various scientific research applications:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its potential in modifying biomolecules for research purposes.

Mechanism of Action

The mechanism of action of (5-methoxy-2-n-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.

Comparison with Similar Compounds

Similar Compounds

    (4-methoxyphenyl)magnesium bromide: Similar structure but with a methoxy group at the para position.

    (4-anisylmagnesium bromide): Another name for (4-methoxyphenyl)magnesium bromide.

    (4-methoxyphenyl)magnesium chloride: Similar compound with chloride instead of bromide.

Uniqueness

(5-methoxy-2-n-propyloxyphenyl)magnesium bromide is unique due to the presence of both methoxy and n-propyloxy groups, which can influence its reactivity and selectivity in organic synthesis. The specific positioning of these groups can lead to different steric and electronic effects compared to other similar compounds.

Properties

Molecular Formula

C10H13BrMgO2

Molecular Weight

269.42 g/mol

IUPAC Name

magnesium;1-methoxy-4-propoxybenzene-5-ide;bromide

InChI

InChI=1S/C10H13O2.BrH.Mg/c1-3-8-12-10-6-4-9(11-2)5-7-10;;/h4-6H,3,8H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

HXRYUPNINXVJHP-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-]

Origin of Product

United States

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